molecular formula C11H12N2O2 B13317724 4-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid

4-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13317724
M. Wt: 204.22 g/mol
InChI Key: CTSGUJGAJVFJLB-UHFFFAOYSA-N
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Description

4-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an amino group attached to a pent-3-yn-1-yl chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-carboxylic acid and pent-3-yn-1-amine as the primary starting materials.

    Amidation Reaction: The amino group of pent-3-yn-1-amine reacts with the carboxylic acid group of pyridine-3-carboxylic acid to form an amide bond. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

4-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

4-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: A simpler analog without the pent-3-yn-1-ylamino group.

    Pent-3-yn-1-amine: A simpler analog without the pyridine-3-carboxylic acid group.

    4-Aminopyridine: A similar compound with an amino group directly attached to the pyridine ring.

Uniqueness

4-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of both the pent-3-yn-1-ylamino group and the pyridine-3-carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-(pent-3-ynylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-2-3-4-6-13-10-5-7-12-8-9(10)11(14)15/h5,7-8H,4,6H2,1H3,(H,12,13)(H,14,15)

InChI Key

CTSGUJGAJVFJLB-UHFFFAOYSA-N

Canonical SMILES

CC#CCCNC1=C(C=NC=C1)C(=O)O

Origin of Product

United States

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